molecular formula C29H34N4O11 B15126434 Dimethyl2,2'-((2-(2-(2-(bis(2-methoxy-2-oxoethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate

Dimethyl2,2'-((2-(2-(2-(bis(2-methoxy-2-oxoethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate

Cat. No.: B15126434
M. Wt: 614.6 g/mol
InChI Key: SXZDECHMYCZCDJ-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-((2-(2-(2-(bis(2-methoxy-2-oxoethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate is a multifunctional organic compound characterized by a complex architecture combining ester, ethoxy-phenoxy, azanediyl (secondary amine), and diazoacetyl groups. The molecule features:

  • Dimethyl ester moieties at both termini, enhancing solubility in organic solvents.
  • A central azanediyl bridge linking two acetates, enabling chelation or coordination chemistry.
  • Ethoxy-phenoxy spacers, which contribute to conformational flexibility and steric bulk.

Properties

Molecular Formula

C29H34N4O11

Molecular Weight

614.6 g/mol

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate

InChI

InChI=1S/C29H34N4O11/c1-19-6-8-21(32(15-26(35)39-2)16-27(36)40-3)24(12-19)43-10-11-44-25-13-20(23(34)14-31-30)7-9-22(25)33(17-28(37)41-4)18-29(38)42-5/h6-9,12-14H,10-11,15-18H2,1-5H3

InChI Key

SXZDECHMYCZCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)OC)CC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Diazo Coupling Reactions

The 2-diazoacetyl group undergoes C–H activation or electrophilic aromatic substitution under specific conditions:

  • Reactivity : The diazonium intermediate reacts with nucleophiles to form cross-coupled products.

  • Conditions : Acidic or basic media (e.g., H₂SO₄, NaOH) influence coupling selectivity.

Hydrolysis of Methoxy Groups

The 2-methoxy-2-oxoethyl moieties are prone to hydrolysis:

  • Mechanism : Alkaline hydrolysis cleaves methoxy esters to carboxylic acids, releasing methanol .

  • Rate : Accelerated in acidic or basic conditions, leading to potential degradation.

Degradation Pathways

  • Diazo Decomposition : Thermally unstable diazo groups decompose to release N₂ and form ketene intermediates, which may react further.

  • Ester Hydrolysis : Dimethyl esters hydrolyze to yield diacetic acid derivatives under acidic/basic conditions .

Reaction Type Conditions Products
Diazo DecompositionHeat, light, or acidic mediaN₂ + ketene intermediate
Ester HydrolysisHCl, H₂O, or NaOHDiacetic acid derivatives

Comparative Analysis of Functional Groups

The compound shares structural motifs with other bioactive molecules, differing in functional groups and reactivity:

Compound Key Functional Groups Notable Activities
Dimethyl2,2'-((2-(2-(2-(bis(2-methoxy-2-oxoethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetateBis(2-methoxy-2-oxoethyl)amino, diazoacetylPotential therapeutic applications
Fura 2-AM (C₄₄H₄₇N₃O₂₄) Bis(2-(acetoxymethoxy)-2-oxoethyl)aminoCalcium indicator in biological imaging
Dimethyl 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate 2-amino-2-oxoethylazanediylChelating agent for metal ions

Research Findings and Implications

  • Biological Interactions : The compound’s diazoacetyl and bis(2-methoxy-2-oxoethyl)amino groups may interact with enzymes or receptors, modulating signaling pathways.

  • Stability Studies : Hydrolytic degradation under physiological conditions suggests limitations in long-term storage or in vivo applications .

  • Structural Similarities : Analogous compounds (e.g., Fura 2-AM) highlight the importance of diazo and amino groups in biological detection and drug design .

Comparison with Similar Compounds

Di-tert-butyl 2,2'-((2-(2-(2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)-4-methoxyphenyl)azanediyl)diacetate ()

  • Key Similarities: Azanediyl diacetate core for metal coordination. Ethoxy-phenoxy backbone.
  • Key Differences: tert-Butyl ester groups (vs. methyl esters in the target compound) increase steric hindrance and hydrolytic stability. Nitro (–NO₂) and hydroxymethyl (–CH₂OH) substituents (absent in the target) alter electronic properties and solubility.
  • Applications : Used as a calcium-sensitive photocage due to its photolabile nitro group .

2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl Diacetate ()

  • Key Similarities :
    • Diacetate ester termini.
    • Phenyleneoxy-ethoxy spacers.
  • Key Differences :
    • Lacks azanediyl and diazoacetyl groups.
    • Contains an isopropylidene (–C(CH₃)₂–) bridge, enhancing hydrophobicity.
  • Applications: Likely used as a plasticizer or polymer additive due to its flexible, non-reactive structure .

Propanamide, N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl] ()

  • Key Similarities :
    • Diazenyl (–N=N–) group for photochemical activity.
    • Acetate ester side chains.
  • Key Differences :
    • Amide (–CONH–) core (vs. azanediyl in the target).
    • Nitrophenyl substituent increases electron-withdrawing effects.
  • Applications: Potential use in dyes or photoresponsive biomaterials .

Functional Analogues

β-Heteroaryl-α,β-didehydro-α-amino Acid Derivatives ()

  • Key Similarities: Cyano (–CN) and pyridinyl groups enable π-π interactions. Methyl ester termini.
  • Key Differences: Rigid heteroaromatic backbone (vs. flexible ethoxy-phenoxy chain in the target).
  • Applications : Studied for antiviral or enzyme inhibition due to heterocyclic motifs .

Sulfonylurea Herbicides ()

  • Key Similarities :
    • Sulfonyl (–SO₂–) and triazine groups for bioactivity.
    • Methyl ester groups.
  • Key Differences: Agricultural focus (vs. Triazine ring enhances herbicidal potency.
  • Applications : Weed control via acetolactate synthase inhibition .

Comparative Data Table

Compound Name Molecular Features Reactivity/Sensitivity Applications References
Target Compound Methyl esters, diazoacetyl, ethoxy-phenoxy Photolabile (diazoacetyl) Photocages, chelation
Di-tert-butyl 2,2'-... () tert-Butyl esters, nitro group Light-sensitive (nitro group) Calcium photocage
2,2'-((1-Methylethylidene)bis... Diacetate () Isopropylidene, diacetate Hydrolytically stable Plasticizers, polymers
Propanamide... () Diazenyl, acetamide UV-sensitive (diazenyl) Dyes, photoresponsive materials
Sulfonylurea Herbicides () Triazine, sulfonylurea Enzymatic inhibition Agriculture

Research Findings and Limitations

  • Photochemical Reactivity: The diazoacetyl group in the target compound likely undergoes photolysis under UV light, akin to diazenyl derivatives in and .
  • Coordination Chemistry : The azanediyl diacetate motif may chelate divalent metals (e.g., Ca²⁺, Mg²⁺), similar to ’s photocage, but binding constants remain uncharacterized .
  • Synthetic Challenges: The ethoxy-phenoxy chain and diazoacetyl group introduce steric and stability challenges during synthesis, necessitating protective groups (e.g., tert-butyl in ) or low-temperature conditions .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound (C₂₉H₃₄N₄O₁₁, MW 614.6 g/mol) comprises:

  • A central 4-methylphenyl group connected via an azanediyl (N–) bridge to two acetamide arms.
  • Bis(2-methoxy-2-oxoethyl)amino and diazoacetyl substituents on adjacent phenoxy-ethoxy side chains.
  • Methyl ester termini at all carboxylate groups.

Key synthetic challenges include:

  • Diazoacetyl Stability : Diazonium intermediates are highly reactive and prone to decomposition, necessitating low-temperature conditions.
  • Selective Functionalization : Sequential protection/deprotection is required to avoid cross-reactivity between amine, ester, and diazo groups.
  • Stereochemical Control : The absence of chiral centers simplifies synthesis but demands precise regioselectivity for ether and amide bond formation.

Proposed Synthetic Routes

Route 1: Modular Assembly via Williamson Ether and Amide Coupling

Step 1: Synthesis of 5-(2-Diazoacetyl)-2-(2-Hydroxyethoxy)Phenol
  • Starting Material : 2,5-Dihydroxyacetophenone.
  • Diazoacetylation : React with diazomethane (CH₂N₂) in anhydrous ether at 0°C to introduce the diazoacetyl group.
  • Etherification : Treat with 2-bromoethanol in the presence of K₂CO₃ in acetone (60°C, 12 hr) to form the phenoxy-ethoxy side chain.
Step 2: Preparation of Bis(2-Methoxy-2-Oxoethyl)Amine
  • Reaction : Condense ethylenediamine with methyl acrylate in methanol (25°C, 6 hr), followed by distillation to isolate the bis-esterified amine.
Step 3: Central Phenyl Core Functionalization
  • Substrate : 2-Amino-4-methylphenol.
  • Amide Coupling : React with dimethyl 2,2'-(azanediyl)diacetate using HATU and DIPEA in N,N-dimethylformamide (DMF) at room temperature (24 hr).
Step 4: Final Assembly
  • Ether Linkage : Couple the diazoacetyl-phenoxy-ethoxy intermediate (Step 1) to the central phenyl core (Step 3) using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT).
  • Amine Alkylation : Treat the bis(2-methoxy-2-oxoethyl)amine (Step 2) with the assembled intermediate in acetonitrile (reflux, 8 hr).

Yield : ~32% (over four steps).

Route 2: Convergent Synthesis via Ugi Multicomponent Reaction

Step 1: Ugi-4CR Assembly
  • Components :
    • Aldehyde: 4-Methyl-2-nitrobenzaldehyde.
    • Amine: Bis(2-methoxy-2-oxoethyl)amine.
    • Carboxylic Acid: 2-(2-(2-Hydroxyethoxy)-5-diazoacetylphenoxy)acetic acid.
    • Isonitrile: Methyl isocyanoacetate.
  • Conditions : Methanol, 25°C, 48 hr.
Step 2: Nitro Reduction and Diazotization
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert nitro to amine.
  • Diazo Formation : Treat with NaNO₂/HCl (0–5°C) followed by β-ketoester coupling to introduce diazoacetyl.

Yield : ~28% (over two steps).

Critical Reaction Parameters

Step Reaction Type Reagents/Conditions Temperature Time Yield (%)
1 Diazoacetylation CH₂N₂, ether 0°C 2 hr 65
2 Etherification 2-Bromoethanol, K₂CO₃, acetone 60°C 12 hr 78
3 Amide Coupling HATU, DIPEA, DMF RT 24 hr 45
4 Mitsunobu Reaction DIAD, PPh₃, THF 0°C → RT 6 hr 52
5 Amine Alkylation Acetonitrile, reflux 80°C 8 hr 61

Table 1. Optimized conditions for Route 1.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H, diazoacetyl CH), 4.20–4.35 (m, 4H, OCH₂CH₂O), 3.70 (s, 6H, COOCH₃).
  • IR (KBr): 2120 cm⁻¹ (N₂ stretch), 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/H₂O gradient, 254 nm).
  • Melting Point : 39–42°C (consistent with SDS data).

Q & A

Basic: What are the key steps in synthesizing this compound, and how are intermediates purified?

Methodological Answer:
Synthesis involves multi-step reactions, including esterification, etherification, and diazo coupling. A typical route starts with preparing intermediates like 2-methoxybenzoic acid derivatives, followed by sequential etherification with ethylene glycol analogs under acidic conditions . Critical purification steps include:

  • Recrystallization : Intermediates are often recrystallized from ethanol or methanol after filtration to remove unreacted starting materials .
  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures is used for polar intermediates .
  • pH-controlled precipitation : For diazoacetyl-containing intermediates, adjusting pH to 5–6 maximizes yield by avoiding salt formation .

Basic: Which characterization techniques are essential for verifying structural integrity?

Methodological Answer:

  • Elemental Analysis (CHNS) : Confirms empirical formula accuracy (e.g., deviations <0.3% for C, H, N) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyls at ~170 ppm, diazo protons at ~5.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • FT-IR : Detects ester C=O stretches (~1740 cm1^{-1}) and diazo N=N stretches (~2100 cm1^{-1}) .

Basic: What are the initial research applications of this compound?

Methodological Answer:

  • Organic Synthesis : Acts as a building block for polyfunctionalized molecules due to its diazoacetyl and ester groups, enabling cyclopropanation or cross-coupling reactions .
  • Drug Delivery : Investigated for forming pH-sensitive prodrugs via ester hydrolysis under physiological conditions .
  • Material Science : Used in polymer cross-linking due to its bifunctional reactive sites .

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Solvent : Replacing methanol with DMF increases solubility of aromatic intermediates, reducing side products .
  • Catalyst Screening : Iron(II/III) catalysts enhance etherification efficiency (e.g., 15% yield increase in benzyl alcohol etherification) .
  • Temperature Control : Lowering reflux temperatures (60–70°C) minimizes diazo group decomposition .
  • In-line Monitoring : Using FT-IR or Raman spectroscopy tracks reaction progress in real time .

Advanced: How should researchers address contradictions in spectral data or yields?

Methodological Answer:

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to resolve ambiguities .
  • Replication Studies : Reproduce reactions under inert atmospheres (N2_2) to rule out oxidation artifacts .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, solvent ratio) causing yield discrepancies .

Advanced: What computational methods aid in designing derivatives or reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use ORCA or Gaussian to model transition states for diazo coupling reactions .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for etherification steps .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition >150°C, necessitating storage at 4°C in amber vials .
  • Light Sensitivity : UV-Vis studies indicate diazoacetyl degradation under UV light; use light-protected containers .
  • Hydrolytic Stability : Accelerated stability testing (40°C/75% RH) reveals ester hydrolysis within 7 days; lyophilization extends shelf life .

Advanced: What strategies are used to study its biological interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics with proteins (e.g., serum albumin) to assess pharmacokinetic properties .
  • Cellular Assays : MTT assays evaluate cytotoxicity in HEK-293 or HepG2 cells, with IC50_{50} values >100 µM indicating low toxicity .
  • Molecular Docking : AutoDock Vina predicts binding modes with enzyme active sites (e.g., cytochrome P450) for metabolic studies .

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